4-Chloro-N-ethyl-2-nitroaniline
Overview
Description
4-Chloro-N-ethyl-2-nitroaniline is a nitro-aromatic amine . It is used almost exclusively as an intermediate in the synthesis of pigments . The molecular formula of this compound is C8H9ClN2O2 .
Synthesis Analysis
The synthesis of this compound involves the acetylation of 2-nitroaniline followed by chlorination . A general procedure for the synthesis involves the use of nitroarene, starch-crt (at)Au, and NaBH4 .
Molecular Structure Analysis
The molecular structure of this compound is recognized by single-crystal XRD analysis . The compound has a monoclinic structure with a Pc space group .
Chemical Reactions Analysis
This compound can react with oxidizing agents . It forms explosive products on reaction with nitric acid .
Physical and Chemical Properties Analysis
The compound is thermally stable up to 115°C . It has a mechanical work hardness coefficient of -2.98, which confirms that the grown crystal is a soft material .
Scientific Research Applications
Anaerobic Degradation by Microbial Strains
Research into the anaerobic degradation of nitroaromatic compounds, such as 2-chloro-4-nitroaniline, by microbial strains like Geobacter sp. KT7 and Thauera aromatica KT9, illustrates how these compounds can be broken down in environments devoid of oxygen. These studies show the potential for bioremediation strategies in contaminated sediments, highlighting the ability of specific microbes to utilize these compounds as carbon and nitrogen sources, thus mitigating environmental pollution (H. D. Duc, 2019).
Aerobic Degradation Pathways
Investigations on the aerobic degradation of similar compounds by strains such as Rhodococcus sp. strain MB-P1 emphasize the metabolic versatility in breaking down nitroaromatic pollutants. These findings are crucial for understanding the biodegradation process under aerobic conditions, offering insights into the environmental fate of such pollutants and potential applications in bioremediation technologies (F. Khan et al., 2013).
Solvatochromic Solvent Parameters
Studies on solvatochromic parameters in ionic liquid mixtures provide valuable data for understanding solvent effects on solvation behavior, which is relevant for various applications in chemical synthesis and material science. These insights into solute-solvent and solvent-solvent interactions can inform the design of new solvents and solvent systems for specific applications (H. Salari et al., 2010).
Detection and Reduction Techniques
The development of metal nanoparticles embedded in biopolymeric matrices, such as copper nanoparticles in chitosan, highlights innovative approaches to the detection and reduction of nitroaniline compounds. These materials offer promising applications in environmental monitoring and remediation, showcasing the potential for highly sensitive and selective detection and reduction of pollutants like 4-nitroaniline (Esraa M. Bakhsh et al., 2019).
Fluorescent Sensors for Detection
The development of molecularly imprinted fluorescent sensors for detecting nitroaniline in water represents a significant advance in analytical chemistry. These sensors offer high sensitivity and selectivity, demonstrating practical applicability for industrial wastewater monitoring and environmental water analysis. Such innovations are pivotal for ensuring water quality and safety (Wei Xie et al., 2020).
Mechanism of Action
Target of Action
It is known that nitroanilines, in general, can interact with various biological targets depending on their specific structures and substituents .
Mode of Action
Nitroanilines are known to undergo a series of reactions including nitration, conversion from the nitro group to an amine, and bromination
Biochemical Pathways
It’s worth noting that nitroanilines can be metabolized via aerobic degradation pathways, as demonstrated by certain strains of rhodococcus .
Result of Action
It’s known that nitroanilines can have various effects depending on their specific structures and substituents .
Action Environment
It’s known that the compound can be synthesized under specific conditions, such as slow evaporation method at 40 °c .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that nitroaromatic compounds like 4-Chloro-N-ethyl-2-nitroaniline can interact with various enzymes and proteins
Molecular Mechanism
It is possible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models. Studies would need to be conducted to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is possible that it could interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it could interact with various transporters or binding proteins, and could potentially affect its localization or accumulation within cells .
Subcellular Localization
It is possible that it could be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
Properties
IUPAC Name |
4-chloro-N-ethyl-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-10-7-4-3-6(9)5-8(7)11(12)13/h3-5,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIUZYZWJNQCIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067392 | |
Record name | Benzenamine, 4-chloro-N-ethyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28491-95-4 | |
Record name | 4-Chloro-N-ethyl-2-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28491-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-chloro-N-ethyl-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028491954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-chloro-N-ethyl-2-nitro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96625 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 4-chloro-N-ethyl-2-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 4-chloro-N-ethyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-N-ethyl-2-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.581 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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